4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[(2-ethoxyethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-15-8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,2,7-8,10H2,1H3 |
InChI Key |
QPTVQBNWKMEWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The ethoxyethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The nitrile group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzonitrile scaffold is widely modified to tune physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Polarity: The 2-ethoxyethylamino group in the target compound balances hydrophilicity (ethoxy) and lipophilicity (ethyl chain), contrasting with purely non-polar (e.g., octyloxy ) or polar (e.g., hydroxymethyl ) substituents.
- Flexibility: The ethoxyethyl chain offers conformational flexibility absent in rigid analogs like bicyclic pteridinone derivatives .
Physicochemical Properties
Melting Points and Solubility
- Melting Points : Derivatives with rigid or polar groups (e.g., TF2, TF5 ) exhibit higher melting points (188–205°C) due to crystalline packing. The target compound’s flexible ethoxyethyl group likely reduces intermolecular interactions, resulting in a lower melting point, akin to TF6 (149–152°C) .
- Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to alkyl-rich analogs , but less than hydroxylated derivatives .
Molecular Weight and Lipophilicity
- Molecular Weight: The target compound (estimated MW ~220–250 g/mol) is lighter than bicyclic derivatives (e.g., compound 27, MW 573.23 ) but heavier than simpler analogs like 4-((methylamino)methyl)benzonitrile (MW ~160 g/mol ).
- LogP : The ethoxyethyl group likely confers a logP value between 1.5–2.5, intermediate between hydrophilic (e.g., hydroxymethyl, logP <1) and lipophilic (e.g., octyloxy, logP >5) analogs.
Biological Activity
4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile is . It features a benzonitrile core with an ethoxyethyl group attached to an amino moiety, enhancing its lipophilicity and facilitating cellular penetration. This structural configuration allows it to interact with various biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile exhibits significant enzyme inhibition and receptor modulation capabilities. Its nitrile group can participate in hydrogen bonding with active site residues of enzymes, influencing their catalytic functions. The compound has shown potential as a competitive inhibitor in several enzymatic pathways, which is crucial for its therapeutic roles.
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity through competitive inhibition.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to various receptors, potentially altering physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activities through competitive inhibition | |
| Receptor Interaction | Binds to specific receptors affecting cellular signaling | |
| Therapeutic Potential | Investigated for treating neurological disorders |
Case Studies and Research Findings
- Neurological Disorders : Studies have explored the compound's potential therapeutic effects in treating conditions like Alzheimer's disease. Its ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology.
- Anticancer Activity : Preliminary studies suggest that 4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile may exhibit anticancer properties by inhibiting tumor cell proliferation through modulation of key signaling pathways.
- Comparative Analysis : Research has compared this compound with structurally similar compounds to elucidate differences in biological activity. For instance, compounds like 3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile exhibit distinct pharmacological profiles despite structural similarities, highlighting the importance of functional groups in determining activity.
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-{[(2-Cyclohexyl-2-hydroxyethyl)amino]methyl}benzonitrile | Contains a cyclohexyl group; potential therapeutic candidate | |
| 4-(Amino)-benzonitrile | Simpler structure; lacks ethoxyethyl substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
